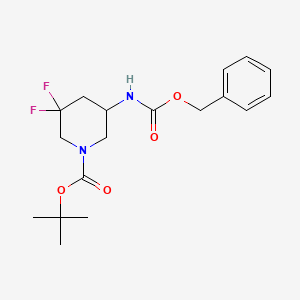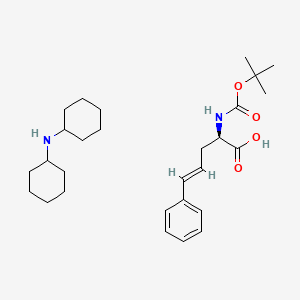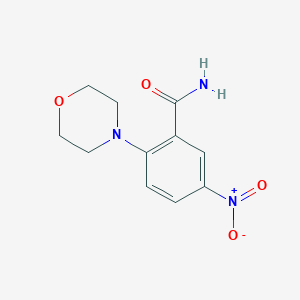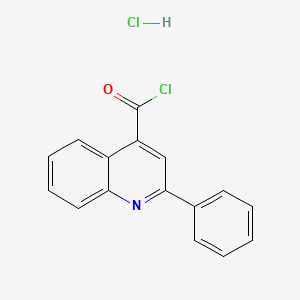
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone is a chemical compound that belongs to the class of benzazepine derivatives. It has gained significant interest in the scientific community due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. The compound may also inhibit the proliferation of cancer cells by blocking cell cycle progression. In neurodegenerative diseases, the compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of various proteins involved in cell cycle progression, such as cyclin D1 and CDK4. In neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone is its potential as a lead compound for the development of new drugs. The compound has shown significant activity against various cancer cell lines and has potential as a neuroprotective agent in the treatment of neurodegenerative diseases. However, one of the limitations of the compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the compound's potential as a lead compound for the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects.
合成方法
The synthesis of 2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone involves the reaction of 6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepine with chloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the product.
科学研究应用
2-Chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various cancer cell lines, including breast, colon, and lung cancer. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-chloro-1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-19-12-8-10-4-6-17(13(18)9-16)7-5-11(10)14(20-2)15(12)21-3/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKBZBCQRQMMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2CCN(CCC2=C1)C(=O)CCl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-3-anilino-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2431008.png)

![8-(2-(diethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431012.png)
![3-(4-Methylphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2431013.png)
![N-(2-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2431014.png)


![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)




![2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2431029.png)